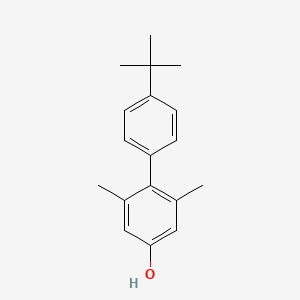

4'-Tert-butyl-2,6-dimethylbiphenyl-4-OL

Descripción general

Descripción

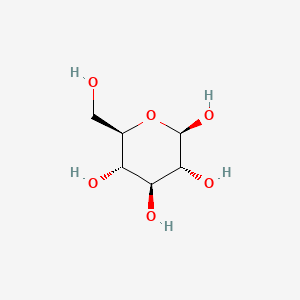

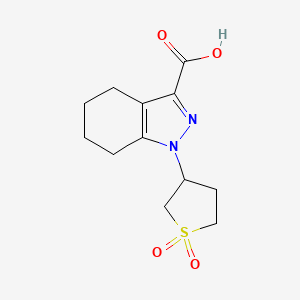

“4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL” is a chemical compound with the molecular formula C18H22O . It has an average mass of 254.367 Da and a monoisotopic mass of 254.167068 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL” are not fully available. It has a molecular formula of C18H22O and an average mass of 254.367 Da .Aplicaciones Científicas De Investigación

Optical Properties and Redox Behavior

4'-Tert-butyl-2,6-dimethylbiphenyl-4-ol derivatives have been studied for their linear optical properties and electrochemical redox behavior. For instance, thiapyrylium pentamethine dyes bearing 2,2'-di-tert-butyl-6,6'-diphenyl and related substituents exhibit specific chromophores with unique values of maximum wavelength, molar extinction coefficients, bandwidths at half-height, and lack of absorption in the visible spectrum. The tert-butyl and 2,6-dimethylphenyl substituents significantly impact the oxidative stability of these dyes based on anodic shifts in oxidation potential (Panda, Virkler, & Detty, 2003).

Nitration and Solvolysis Reactions

The compound undergoes complex nitration and solvolysis reactions. When nitrated in acetic anhydride, it forms various products including dihydrophenyl acetates and nitrobenzenes. The solvolysis of these compounds in acetic acid leads to the formation of different compounds depending on the solvent's basicity, demonstrating the compound's reactive versatility (Fischer & Teo, 1978).

Synthesis and Characterization of Phenylacetylene Dendrimers

This compound derivatives have been used in the synthesis of phenylacetylene dendrimers, providing insights into the generation of polycarbenes. The magnetic susceptibility of these dendrimers' photoproducts has been studied, revealing details about their spin states and molecular structure (Itoh et al., 2004).

Polymerization Catalysts

The compound and its derivatives are involved in the development of novel polymerization catalysts. Nickel(II) and Palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, including this compound derivatives, have been synthesized. These complexes are significant for understanding olefin polymerization properties (Schmid et al., 2001).

Electrochemical Studies

The electrochemical oxidation of related compounds like 2,6-di-tert-butyl-4-isopropylphenol has been extensively studied. These studies reveal the formation of various oxidation products under different conditions, providing a deeper understanding of the electrochemical behavior of such compounds (Richards & Evans, 1977).

Mecanismo De Acción

Target of Action

The primary targets of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4’-Tert-butyl-2,6-dimethylbiphenyl-4-OL’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Propiedades

IUPAC Name |

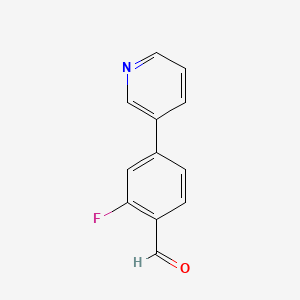

4-(4-tert-butylphenyl)-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-10-16(19)11-13(2)17(12)14-6-8-15(9-7-14)18(3,4)5/h6-11,19H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYABMKGORLKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693278 | |

| Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

906101-33-5 | |

| Record name | 4'-tert-Butyl-2,6-dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)

![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)